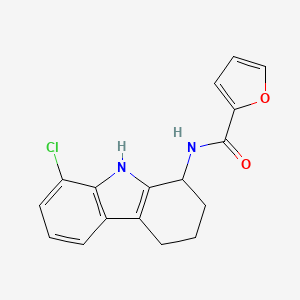![molecular formula C19H16N2O4S2 B12152586 {2-[(Z)-{3-[methyl(phenyl)amino]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetic acid](/img/structure/B12152586.png)
{2-[(Z)-{3-[methyl(phenyl)amino]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{2-[(Z)-{3-[methyl(phenyl)amino]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetic acid is a complex organic compound that features a thiazolidinone ring, a phenyl group, and an acetic acid moiety
Vorbereitungsmethoden
The synthesis of {2-[(Z)-{3-[methyl(phenyl)amino]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-aminothiophenol with chloroacetic acid to form a thiazolidinone intermediate. This intermediate is then reacted with methyl phenyl ketone under acidic conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Analyse Chemischer Reaktionen
{2-[(Z)-{3-[methyl(phenyl)amino]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazolidinone derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the thiazolidinone ring, leading to the formation of various substituted derivatives. Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
{2-[(Z)-{3-[methyl(phenyl)amino]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of {2-[(Z)-{3-[methyl(phenyl)amino]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
{2-[(Z)-{3-[methyl(phenyl)amino]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetic acid can be compared with similar compounds such as:
Thiazolidinone derivatives: These compounds share the thiazolidinone ring structure and may have similar biological activities.
Phenylacetic acid derivatives: These compounds contain the phenylacetic acid moiety and are used in various medicinal applications.
Thioamide compounds: These compounds contain the thioamide functional group and are known for their antimicrobial properties. The uniqueness of this compound lies in its combination of functional groups, which contribute to its diverse range of applications and biological activities.
Eigenschaften
Molekularformel |
C19H16N2O4S2 |
|---|---|
Molekulargewicht |
400.5 g/mol |
IUPAC-Name |
2-[2-[(Z)-[3-(N-methylanilino)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C19H16N2O4S2/c1-20(14-8-3-2-4-9-14)21-18(24)16(27-19(21)26)11-13-7-5-6-10-15(13)25-12-17(22)23/h2-11H,12H2,1H3,(H,22,23)/b16-11- |
InChI-Schlüssel |
PWZSNIRVRPNKBX-WJDWOHSUSA-N |
Isomerische SMILES |
CN(C1=CC=CC=C1)N2C(=O)/C(=C/C3=CC=CC=C3OCC(=O)O)/SC2=S |
Kanonische SMILES |
CN(C1=CC=CC=C1)N2C(=O)C(=CC3=CC=CC=C3OCC(=O)O)SC2=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(2,4-dichlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine](/img/structure/B12152530.png)
![5-({4-[(4-Chlorophenyl)methoxy]-3-methoxyphenyl}methylene)-3-(3-morpholin-4-yl-3-oxopropyl)-1,3-thiazolidine-2,4-dione](/img/structure/B12152537.png)
![4-[(2,4-Dimethyl(1,3-thiazol-5-yl))carbonyl]-3-hydroxy-5-[4-(methylethyl)pheny l]-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one](/img/structure/B12152550.png)
![N-{(1Z)-1-[5-(2,5-dichlorophenyl)furan-2-yl]-3-[(2-methoxyethyl)amino]-3-oxoprop-1-en-2-yl}-4-methoxybenzamide](/img/structure/B12152551.png)
![Acetamide, 2-[[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(2-methoxy-3-dibenzofuranyl)-(9CI)](/img/structure/B12152558.png)
![2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,5-dichlorophenyl)acetamide](/img/structure/B12152560.png)
![(2E,5Z)-2-[(4-chlorophenyl)imino]-5-[4-(octyloxy)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B12152562.png)
![3-methyl-2-[(4-methylpiperazin-1-yl)carbonyl]-6,7-dihydro-1-benzofuran-4(5H)-one](/img/structure/B12152576.png)
![7,9-Dibromo-2-phenyl-5-[4-(propan-2-yl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12152593.png)

![5-[4-(Hexyloxy)phenyl]-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12152597.png)
![5-Methyl-11-phenyl-10-thia-3,4,6,8-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B12152607.png)
